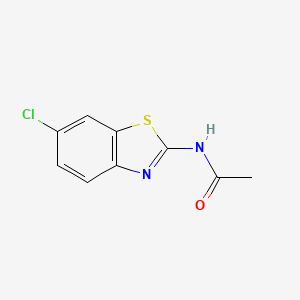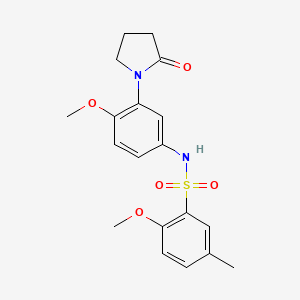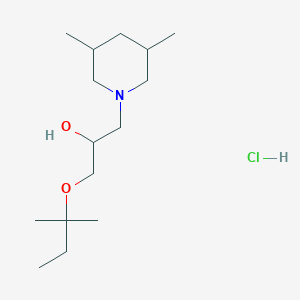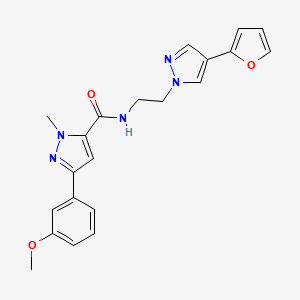
4-((4-Chlorophenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-((4-Chlorophenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride" is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives have been extensively studied due to their diverse biological activities and applications in medicinal chemistry. The presence of a chlorophenyl group and a carbonitrile group in the compound suggests potential for interaction with biological targets, such as enzymes or receptors.
Synthesis Analysis
The synthesis of quinoline derivatives can be achieved through various methods. For instance, a related compound, 5-amino-1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazole-4-carbonitrile, was synthesized using density functional theory calculations, which provided insights into the optimized structural parameters and spectroscopic properties . Another synthesis approach for 4-anilinoquinoline-3-carbonitriles involves the condensation of dialkoxyanilines with ethyl (ethoxymethylene)cyanoacetate, followed by thermal cyclization and subsequent chlorination and reaction with substituted anilines . These methods highlight the versatility in synthesizing quinoline derivatives, which could be adapted for the synthesis of "4-((4-Chlorophenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride."
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be complex, with various substituents influencing the overall conformation and properties of the molecule. For example, the asymmetric unit of a co-crystal involving a quinoline derivative showed overlapping atoms of the fused-ring system and substituents, with significant twisting of the aromatic rings and the chlorophenyl substituent . This suggests that the molecular structure of "4-((4-Chlorophenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride" would also exhibit unique conformational features, which could be elucidated through crystallographic studies.
Chemical Reactions Analysis
Quinoline derivatives can participate in various chemical reactions, often facilitated by their reactive sites such as the amino and cyano groups. The synthesis of N2-substituted 2-aminoquinoline-3-carbonitriles, for example, involves a multicomponent reaction in an ionic liquid, indicating that the compound may also be amenable to similar synthetic strategies . Additionally, the synthesis of 6-aminoquinoline derivatives under solvent-free conditions using multicomponent reactions demonstrates the potential for efficient and environmentally friendly synthetic routes .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can be influenced by their structural features. The fluorescent quinoline derivative studied in exhibited absorption and emission spectra in the UV-visible range, suggesting that "4-((4-Chlorophenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride" may also possess photophysical properties. The nonlinear optical properties and thermal stability of these compounds are also of interest, as they can determine their suitability for various applications, such as in materials science or as pharmaceutical agents .
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Applications
Quinoline derivatives have been extensively studied for their facile synthesis and potential antimicrobial properties. For instance, studies on the synthesis of quinoline and pyrimido[4,5-b]quinoline derivatives reveal that these compounds can be synthesized through reactions involving various reagents like dimethylformamide dimethyl acetal (DMF-DMA), carbon disulfide, urea, and thiourea, showcasing their versatility in chemical synthesis. Some selected derivatives have shown promising antimicrobial activity, highlighting their potential in developing new antimicrobial agents (Elkholy & Morsy, 2006).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-(4-chloroanilino)-6-ethylquinoline-3-carbonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3.ClH/c1-2-12-3-8-17-16(9-12)18(13(10-20)11-21-17)22-15-6-4-14(19)5-7-15;/h3-9,11H,2H2,1H3,(H,21,22);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYCNMZSHJXBHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)C#N)NC3=CC=C(C=C3)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Chlorophenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B3012025.png)
![1-[(4-bromo-3-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B3012026.png)


![8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3012031.png)
![2,4-Dimethyl-5-[[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B3012034.png)

![6-(4-fluorophenyl)-2-[(5-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-1,2,4-oxadiazol-3-yl)methyl]pyridazin-3(2H)-one](/img/structure/B3012036.png)
![N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B3012038.png)
![(E)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(4-methylphenyl)ethene-1-sulfonamide](/img/structure/B3012039.png)
